REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12].C(=O)([O-])[O-].[K+].[K+]>>[C:2]1([NH:1][C:9]2[C:10](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:11]([OH:13])=[O:12])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
|
310 g
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Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
cupric oxide
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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are refluxed for two hours in an oil bath (air cooler)
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Duration
|
2 h
|
Type
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CUSTOM
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Details
|
Excess aniline is initially removed by distillation in vacuum and later by water vapor
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Type
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FILTRATION
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Details
|
filtrated
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Type
|
ADDITION
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Details
|
The filtrate is poured into a mixture of concentrated hydrochloric acid (60 ml) and water (120 ml) during agitation
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Type
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TEMPERATURE
|
Details
|
After cooling the deposit
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Type
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CUSTOM
|
Details
|
is separated by filtration
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Type
|
WASH
|
Details
|
washed in water
|
Type
|
CUSTOM
|
Details
|
dried at 120° C
|
Type
|
DISSOLUTION
|
Details
|
by dissolving 50 g in 1000 ml of water containing 25 g of sodium carbonate
|
Type
|
WAIT
|
Details
|
boiling for 5 minutes with 25 g
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
This is followed by filtration and precipitation with concentrated hydrochloric acid (vigorous foaming)
|
Type
|
CUSTOM
|
Details
|
The deposit is separated by filtration
|
Type
|
WASH
|
Details
|
washed in water
|
Type
|
CUSTOM
|
Details
|
dried at 120° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC=1C(C(=O)O)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |